4-Hydroxy-2-nitrobenzamide
Overview
Description
Synthesis Analysis
Benzamides, including 4-Hydroxy-2-nitrobenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The prepared catalyst provides active sites for the synthesis of benzamides .
Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O4 . Its average mass is 182.133 Da and its mono-isotopic mass is 182.032761 Da .
Chemical Reactions Analysis
Benzamides, including this compound, are used widely in various organic transformations . They are used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Physical and Chemical Properties Analysis
This compound is a pale yellow crystalline solid. It is slightly soluble in water and highly soluble in organic solvents.
Scientific Research Applications
Chemotherapeutic Potential
4-Iodo-3-nitrobenzamide, a related compound to 4-Hydroxy-2-nitrobenzamide, has been studied for its chemotherapeutic activity. It acts as a C-nitroso prodrug, showing potential in killing tumor cells through a transient reduction to 4-iodo-3-nitrosobenzamide, eventually forming 4-iodo-3-aminobenzamide without accumulating intermediates. This process has been associated with the inactivation of poly(ADP-ribose) polymerase, which is crucial in tumor apoptosis induction. Remarkably, this compound demonstrated selectivity towards tumor cells, correlating with the reduction of the nitro group to nitroso within these cells, and showed no toxicity in hamster models at significant doses (Mendeleyev et al., 1995).
DNA Crosslinking Agents
The active form of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), which is closely related to this compound, can undergo spontaneous reaction in the presence of oxygen to form 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide. This compound, along with its hydroxylamine counterpart, has shown efficiency in inducing cytotoxicity and DNA interstrand crosslinking within cells. The reduction of the nitroso compound to the hydroxylamine is crucial for its cytotoxic effects, highlighting the importance of in situ activation of such prodrugs for potential therapeutic applications (Knox et al., 1993).
Enzymatic Activation in Tumor Cells
The selective action of prodrugs like 4-iodo-3-nitrobenzamide, which is related to this compound, relies on the unique cellular reducing systems of cancer cells. This activation mechanism has been elucidated through studies on lysolecithin-permeabilized cells and cell fractions, revealing a deficiency in the energy transfer site of the transhydrogenation process in neoplastic cells. This deficiency leads to the selective formation of toxic nitroso compounds within tumor cells, providing a basis for the targeted tumoricidal action of such prodrugs (Kun et al., 2009).
Safety and Hazards
4-Hydroxy-2-nitrobenzamide may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, and to wash face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZJNCZYQPXOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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